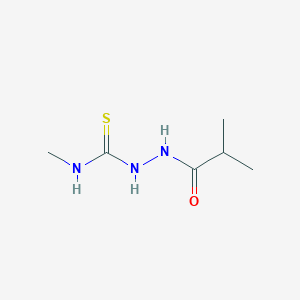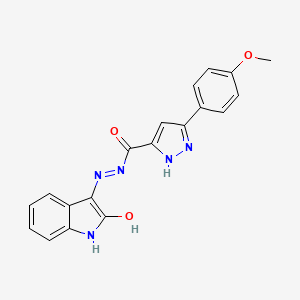![molecular formula C21H24N4 B6054409 N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine](/img/structure/B6054409.png)
N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine, also known as PP3, is a small molecule inhibitor that has been widely used in scientific research to investigate the role of protein kinases in various biological processes. PP3 was first synthesized in 2000 by researchers at the University of California, San Diego, and has since been used in numerous studies to explore the mechanisms of action of various kinases.
作用机制
N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine is a small molecule inhibitor that works by binding to the ATP-binding site of protein kinases. By binding to this site, N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine prevents the kinase from phosphorylating its substrate, thereby inhibiting its activity. N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has been shown to be a selective inhibitor of Src family kinases, and has also been shown to inhibit the activity of other kinases such as FAK and Abl.
Biochemical and Physiological Effects:
N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has been shown to have a number of biochemical and physiological effects in various cell types. For example, N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has been shown to inhibit the proliferation and migration of cancer cells by blocking the activity of Src family kinases. N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has also been shown to inhibit the adhesion and migration of cells by blocking the activity of FAK. In addition, N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has been shown to induce apoptosis in certain cell types.
实验室实验的优点和局限性
One of the main advantages of N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine is its selectivity for Src family kinases, which makes it a useful tool for studying the role of these kinases in various biological processes. N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine is also relatively easy to synthesize and can be used at relatively low concentrations, which minimizes any potential toxic effects. However, one limitation of N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine is that it is not a completely selective inhibitor, and can also inhibit the activity of other kinases. In addition, N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has a relatively short half-life, which can limit its usefulness in certain experiments.
未来方向
There are a number of potential future directions for research involving N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine. One area of interest is the development of more selective inhibitors that target specific kinases. Another area of interest is the use of N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine in combination with other inhibitors or chemotherapeutic agents to enhance their effectiveness. Finally, N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine could be used to investigate the role of kinases in various disease processes, such as cancer, inflammation, and neurodegenerative disorders.
合成方法
N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine can be synthesized using a multistep process that involves the reaction of 4-bromobenzyl bromide with 1H-pyrazole-1-carboxaldehyde to produce 3-(1H-pyrazol-1-yl)benzyl bromide. This intermediate is then reacted with N-phenylpiperidin-3-amine in the presence of a base to yield N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine. The synthesis of N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine is relatively straightforward and can be carried out using standard laboratory equipment.
科学研究应用
N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has been used extensively in scientific research to study the role of protein kinases in various biological processes. For example, N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has been used to investigate the role of Src family kinases in cancer cell proliferation and migration. N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has also been used to study the role of focal adhesion kinase (FAK) in cell adhesion and migration. In addition, N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has been used to investigate the role of various other kinases in processes such as cell cycle regulation, apoptosis, and signal transduction.
属性
IUPAC Name |
N-phenyl-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4/c1-2-8-19(9-3-1)23-20-10-5-13-24(17-20)16-18-7-4-11-21(15-18)25-14-6-12-22-25/h1-4,6-9,11-12,14-15,20,23H,5,10,13,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFOVFZZBITQFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)N3C=CC=N3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6054330.png)
![4-{1-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-pyrrolidinyl}-1-isobutylpiperidine](/img/structure/B6054349.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B6054366.png)

![ethyl 4-({[(4-benzyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B6054384.png)
![2-[(4-chlorobenzyl)thio]-4-ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6054390.png)
![2-[1-(2-fluorobenzyl)-4-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6054397.png)

![(2-fluoro-4-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6054412.png)
![2-methyl-9-phenyl-7-(2-pyridinyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6054416.png)
![3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-(4-methylbenzyl)propanamide](/img/structure/B6054431.png)
![7-(2,5-dimethoxyphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6054439.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6054451.png)